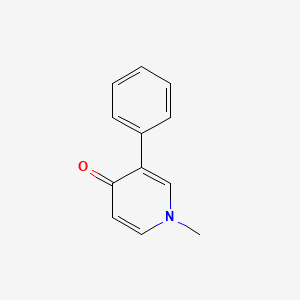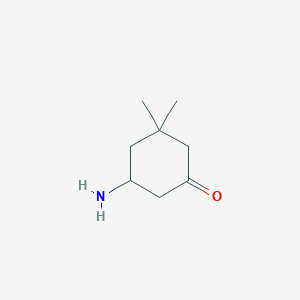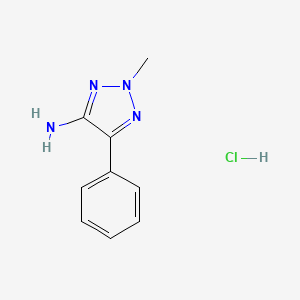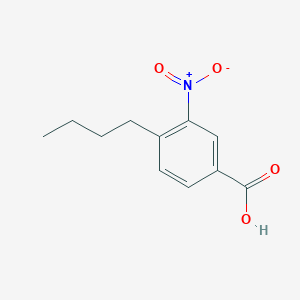![molecular formula C7H10F3NO B15305167 (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B15305167.png)
(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Trifluoromethyl)-2-oxabicyclo[211]hexan-4-yl)methanamine is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Trifluoromethyl)-2-oxabicyclo[211]hexan-4-yl)methanamine typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce amines or hydrocarbons .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful for tracing and imaging studies due to its distinct spectroscopic properties .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of bioavailability and target specificity .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased stability or reactivity. It may also be used in the production of agrochemicals and specialty chemicals .
Mécanisme D'action
The mechanism of action of (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites. Pathways involved in its mechanism of action may include signal transduction, metabolic regulation, and gene expression modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)phenyl-2-azabicyclo[2.1.1]hexan-3-ylmethanamine
- Bicyclo[2.1.1]hexan-2-ylmethanamine hydrochloride
Uniqueness
Compared to similar compounds, (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine stands out due to its unique combination of a trifluoromethyl group and a bicyclic structure. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H10F3NO |
|---|---|
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)6-1-5(2-6,3-11)4-12-6/h1-4,11H2 |
Clé InChI |
SBVVUDNJUWCFJZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(OC2)C(F)(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B15305104.png)
![rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15305107.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid](/img/structure/B15305108.png)


![7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B15305130.png)
![tert-butylN-[5-(prop-2-yn-1-yloxy)pentyl]carbamate](/img/structure/B15305134.png)
![tert-butyl N-[4-(cyclopropylmethoxy)-2-iodophenyl]carbamate](/img/structure/B15305143.png)
![4-(2-{[(3,4-Dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride](/img/structure/B15305151.png)



